3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Brand Name: Vulcanchem
CAS No.: 859155-81-0
VCID: VC3758346
InChI: InChI=1S/C11H10N2O3/c1-2-9-12-10(13-16-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15)
SMILES: CCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

CAS No.: 859155-81-0

Cat. No.: VC3758346

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid - 859155-81-0

Specification

CAS No. 859155-81-0
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Standard InChI InChI=1S/C11H10N2O3/c1-2-9-12-10(13-16-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15)
Standard InChI Key ZUEUZEBBRRWMHB-UHFFFAOYSA-N
SMILES CCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O
Canonical SMILES CCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O

Introduction

Chemical Structure and Identification

Molecular Structure and Basic Properties

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid features a benzoic acid moiety connected to a 1,2,4-oxadiazole ring substituted with an ethyl group at the 5-position. This structural arrangement contributes to its unique chemical behaviors and potential applications in various fields. The compound exhibits interesting physicochemical properties due to the combination of the aromatic benzoic acid component and the heterocyclic oxadiazole ring.

Table 1. Basic Information on 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid

PropertyValue
CAS Number859155-81-0
Molecular FormulaC₁₁H₁₀N₂O₃
Molecular Weight218.21 g/mol
Creation DateFebruary 29, 2008
Last ModifiedApril 5, 2025

The molecular structure contains key functional groups including the carboxylic acid (-COOH) of the benzoic acid portion and the oxadiazole ring, which contribute to its reactivity and potential biological activities. The presence of these functional groups provides multiple sites for chemical interactions, making it versatile for various synthetic applications.

Identification and Nomenclature

The compound has several identifiers used in chemical databases and literature, facilitating its tracking across scientific publications and databases. These identifiers are crucial for researchers looking to study or utilize this compound in their work.

Table 2. Identification and Registry Information

Identifier TypeValue
IUPAC Name3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Other Names3-(5-Ethyl- Oxadiazol-3-Yl)-Benzoic Acid
European Community (EC) Number677-053-7
ChEMBL IDCHEMBL3486986
DSSTox Substance IDDTXSID50639869
WikidataQ72476423

These multiple identifiers and registry entries across chemical databases highlight the compound's recognition in scientific research, providing researchers with various entry points to access information about this molecule.

Physical and Chemical Properties

Structural Characteristics

The 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid molecule presents an interesting spatial arrangement with the 1,2,4-oxadiazole ring connected to the meta position of the benzoic acid. This structural configuration influences its reactivity patterns and intermolecular interactions. The oxadiazole ring contains two nitrogen atoms and one oxygen atom arranged in a five-membered heterocyclic structure, contributing to the compound's polar characteristics.

The presence of both the carboxylic acid group and the nitrogen-rich oxadiazole ring creates a molecule with multiple hydrogen bond donor and acceptor sites. These features likely influence its solubility profile in various solvents and its potential for forming co-crystals or salts, properties that are particularly relevant for pharmaceutical applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid, a comparison with structurally related compounds provides valuable insights into structure-property relationships.

Table 3. Comparison with Related Oxadiazole Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid859155-81-0C₁₁H₁₀N₂O₃218.21Reference compound
Benzoic acid, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-769132-76-5C₁₁H₁₀N₂O₃218.21Para vs. meta substitution
Benzoic acid, 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-, ethyl ester1166756-76-8C₁₃H₁₄N₂O₃246.26Ethyl ester derivative

This comparison reveals that even subtle changes in substitution pattern (meta vs. para position on the benzoic acid ring) or functional group modification (acid vs. ester) can lead to compounds with distinct properties while maintaining the core oxadiazole structure. These structural variations may significantly impact biological activity, solubility, and other physicochemical properties.

Synthesis Methods

General Synthetic Approaches

The synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves multi-step reactions focused on forming the oxadiazole ring and attaching it to the benzoic acid moiety. The synthetic pathways utilize carefully controlled reaction conditions to ensure proper formation of the heterocyclic structure.

One common synthetic approach involves the reaction between a suitably substituted benzoic acid derivative and an amidoxime, followed by cyclization to form the oxadiazole ring. This methodology allows for the construction of the 1,2,4-oxadiazole core with specific substitution patterns, including the ethyl group at the 5-position.

One-Pot Synthesis Method

A particularly efficient approach to synthesizing this compound is through a one-pot synthesis method, which streamlines the production process by combining several reaction steps in a single vessel. This approach offers advantages in terms of efficiency, yield, and reduction of purification steps.

The one-pot synthesis typically involves:

  • Preparation of an activated benzoic acid derivative

  • Reaction with a suitable amidoxime containing the ethyl group

  • Cyclization under controlled temperature and solvent conditions

  • Purification to obtain the final product

This synthetic strategy represents an economical approach to producing the compound for research purposes, minimizing waste and maximizing efficiency.

Biological ActivityMechanismPotential Applications
AntimicrobialInteraction with bacterial cell wall componentsAntibacterial agents for resistant strains
Anti-inflammatoryInhibition of inflammatory mediatorsTreatment of inflammatory disorders
AnticancerVarious mechanisms including enzyme inhibitionNovel cancer therapeutics
AntiviralInterference with viral replicationDevelopment of antiviral agents

While specific research on 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid's biological activities is limited in the available literature, the structural features suggest potential in these areas. The oxadiazole ring is often associated with biological activities, making this compound a candidate for further investigation in drug discovery programs.

Materials Science Applications

Beyond pharmaceutical applications, oxadiazole-containing compounds have shown promise in materials science due to their optical and electrical properties. These characteristics make them valuable for developing new materials for electronic devices and other applications.

Potential materials science applications include:

  • Electron-transport materials in organic electronics

  • Components in light-emitting diodes (LEDs)

  • Building blocks for liquid crystals

  • Structural elements in polymeric materials with specific properties

The unique combination of the benzoic acid moiety with the oxadiazole ring in 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid provides opportunities for further exploration in materials development, particularly where both acidic functionality and electronic properties are desired.

Structure-Activity Relationships

Structural Features and Their Impact on Activity

The activity profile of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is likely influenced by several key structural features. Understanding these structure-activity relationships is crucial for predicting its behavior and potential applications.

Key structural elements include:

  • The 1,2,4-oxadiazole ring, which contributes to metabolic stability and may enhance binding to biological targets

  • The ethyl substituent at the 5-position of the oxadiazole ring, which affects lipophilicity and target interaction

  • The meta-substituted benzoic acid, which provides specific spatial orientation and hydrogen bonding capacity

These features collectively determine the compound's physicochemical properties, binding characteristics, and potential biological activities. The meta-substitution pattern on the benzoic acid ring creates a specific molecular geometry that differs from its para-substituted analogue, potentially leading to distinct biological activities.

Comparative Analysis with Para-Substituted Analogue

A comparative analysis between 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid and its para-substituted counterpart provides insights into how subtle structural changes can impact properties and potential applications.

Table 5. Comparison of Meta vs. Para Substitution Effects

Property3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Molecular Weight218.21 g/mol218.21 g/mol
Structural GeometryBent configuration due to meta substitutionLinear configuration due to para substitution
Dipole MomentLikely higher due to meta substitutionPotentially lower due to para substitution
Hydrogen Bonding PatternDistinct spatial arrangementDifferent spatial arrangement

These differences in molecular geometry can significantly affect how these compounds interact with biological receptors or how they pack in crystal structures, leading to different applications in pharmaceutical research or materials science.

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